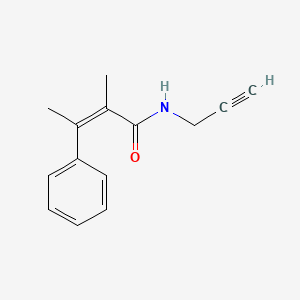
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- is an organic compound with a complex structure that includes a butenamide backbone, a phenyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3-phenyl-2-butenamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted butenamides.
Scientific Research Applications
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the phenyl and propynyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenamide, N-phenyl-
- 2-Butenamide, N-(4-methoxyphenyl)-3-methyl-
- 3-Methyl-N-phenyl-2-butenamide
Uniqueness
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (Z)- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butenamides and contributes to its specific applications and potential biological activities.
Properties
CAS No. |
56605-06-2 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(Z)-2-methyl-3-phenyl-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C14H15NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h1,5-9H,10H2,2-3H3,(H,15,16)/b12-11- |
InChI Key |
LEHGCEPMNDWJMX-QXMHVHEDSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)NCC#C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=C(C)C(=O)NCC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





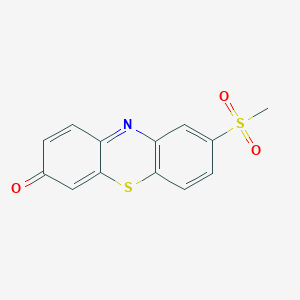
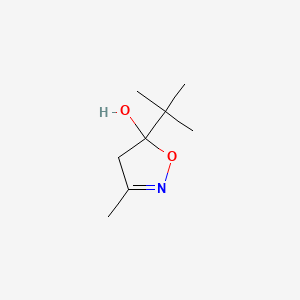

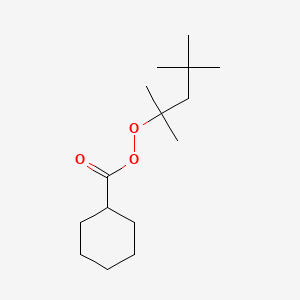
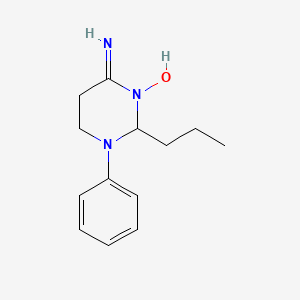

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
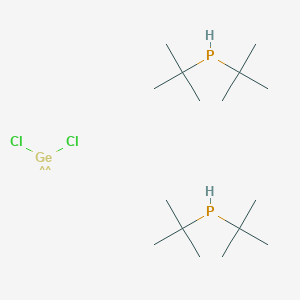
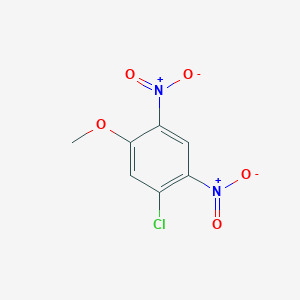
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
